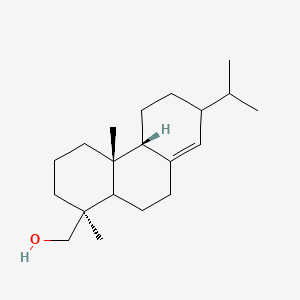![molecular formula C8H15NO5 B13141988 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Métodos De Preparación
The synthesis of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the propanoic acid derivative: The protected amine is then reacted with a suitable propanoic acid derivative under controlled conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted under acidic conditions to form the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Acidic conditions: Hydrochloric acid (HCl), trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where it helps protect amine groups during the synthesis process.
Medicine: Investigated for its potential use in drug development and as a precursor for various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This property makes it a valuable tool in organic synthesis and peptide chemistry .
Comparación Con Compuestos Similares
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid can be compared with other similar compounds, such as:
N-Boc-amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
N-Cbz-amino acids: These compounds contain the carbobenzoxy (Cbz) protecting group, which is another common protecting group for amines.
N-Fmoc-amino acids: These compounds contain the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a versatile compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H15NO5 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-13-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) |
Clave InChI |
KAXUXIYJYFEPCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


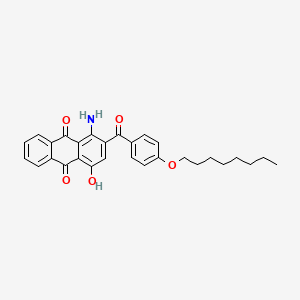
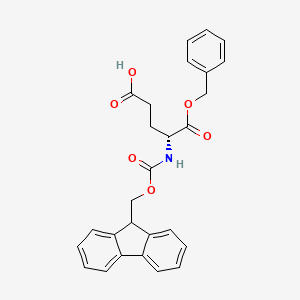
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)

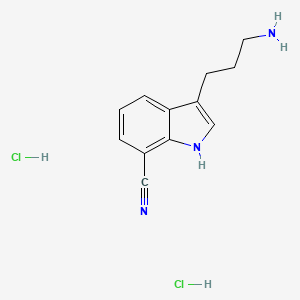
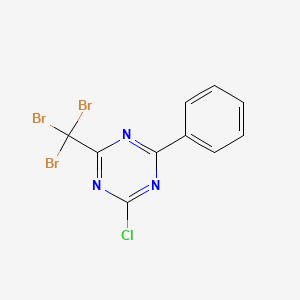

![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
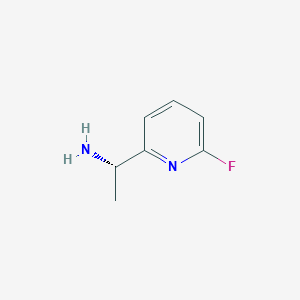
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

